Home > Products > Screening Compounds P70177 > dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4681970
CAS Number:
Molecular Formula: C18H20BrNO5
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine class of compounds. These compounds are well-known for their calcium channel antagonist activity and are widely researched for their potential in treating various cardiovascular diseases. [, ]

  • 2-Bromophenyl group at position 4: This substitution influences the compound's lipophilicity and, consequently, its pharmacokinetic properties and interactions with biological targets. []
  • 2-Methoxyethyl group at position 1: This substitution further contributes to the compound's lipophilicity and might influence its interaction with specific calcium channel subtypes. []
Synthesis Analysis
  • 1,4-Dihydropyridine ring: The core structure responsible for calcium channel antagonist activity. []
  • Planarity of the ring system: The degree of planarity within the dihydropyridine ring and the orientation of the substituents significantly impact biological activity. [, ]
Molecular Structure Analysis
  • Binding to L-type voltage-gated calcium channels: 1,4-Dihydropyridines preferentially bind to the inactivated state of these channels. [, , ]
  • Inhibition of calcium influx: This blockage prevents smooth muscle contraction and leads to vasodilation. [, , , , , , , , ]
Mechanism of Action
  • Stereochemistry: Different stereoisomers can exhibit vastly different potencies and selectivity for calcium channel subtypes. [, ]
  • Lipophilicity: Influences the compound's ability to cross cell membranes and reach its target. []
Physical and Chemical Properties Analysis

Predicted properties based on structural features:

  • Appearance: Likely a crystalline solid. [, ]
  • Solubility: Moderate solubility in organic solvents and potentially low solubility in water. [, ]
  • Lipophilicity: The presence of the bromine atom and methoxyethyl group suggests increased lipophilicity compared to unsubstituted dihydropyridines. []
  • Melting point determination: Provides information about purity and thermal stability. [, ]
  • Solubility testing: Assesses solubility in various solvents relevant for formulation and biological studies. []

Nifedipine

Relevance: Nifedipine serves as a crucial structural reference point for many of the compounds discussed in these papers, including dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The core structure of both compounds consists of the 1,4-dihydropyridine ring with methyl groups at positions 2 and 6 and carboxylate esters at positions 3 and 5. The primary difference lies in the aryl substituent at position 4, where nifedipine features a 2-nitrophenyl group, while the target compound possesses a 2-bromophenyl group. This makes the target compound a structural analog of nifedipine, with the bromine atom replacing the nitro group. Researchers often explore such modifications to understand the impact of different substituents on pharmacological activity, seeking to enhance potency, selectivity, or pharmacokinetic properties. [, ]

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine derivative investigated for its potential in treating chronic pulmonary hypertension. Research suggests that it inhibits the overexpression of telomerase reverse transcriptase (TERT), an enzyme implicated in the progression of pulmonary hypertension []. Further studies indicate that DCDDP's mechanism of action might involve reducing serotonin levels and 5-HT receptor numbers in pulmonary tissue, contributing to its antihypertensive effect [].

Relevance: DCDDP bears a close structural resemblance to dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the same core structure, with methyl esters at positions 3 and 5 and a halogen-substituted phenyl ring at position 4 of the dihydropyridine ring. The only difference is the halogen substituent itself; DCDDP has a chlorine atom, while the target compound has a bromine atom. This subtle difference in halogen substituents highlights the ongoing research into understanding how even slight structural modifications can influence the pharmacological activity of dihydropyridine derivatives. [, ]

FRC-8653 (2-Methoxyethyl (E)-3-Phenyl-2-Propen-1-yl (±)-1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)pyridine-3,5-dicarboxylate)

Compound Description: FRC-8653 is a dihydropyridine derivative that exhibits potent calcium antagonist activity. Studies have shown that FRC-8653 effectively inhibits calcium influx through L-type calcium channels in a manner comparable to nifedipine and nicardipine. This compound demonstrates a slow onset but long-lasting vasodilatory effect, suggesting its potential as a long-acting antihypertensive agent [].

Relevance: FRC-8653 shares the core 1,4-dihydropyridine scaffold with dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. A key structural similarity lies in the presence of a 2-methoxyethyl ester substituent, although in FRC-8653, it is located at position 5 of the dihydropyridine ring, while in the target compound, it is at position 1 on the nitrogen atom. This difference highlights how researchers explore various positions for attaching specific substituents to modulate the compound's overall pharmacological profile. Additionally, FRC-8653 incorporates a (E)-3-phenyl-2-propen-1-yl ester at its position 3, while the target compound possesses a methyl ester. This difference in ester substituents can significantly influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, ultimately impacting its duration of action and potential side effects. []

Manidipine

Compound Description: Manidipine is another dihydropyridine calcium channel blocker known for its antihypertensive activity. It exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly greater potency than the (R)-(-)-isomer. This stereoselectivity highlights the importance of chirality in drug action [].

Relevance: Manidipine's connection to dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in its classification as a dihydropyridine calcium channel blocker. While the specific substituents on the dihydropyridine ring differ, both compounds share the same pharmacophore, suggesting that they likely exert their therapeutic effects by interacting with L-type calcium channels. The research on manidipine's enantiomers underscores a crucial aspect of drug development, where understanding and controlling chirality can be critical for optimizing pharmacological activity and minimizing potential side effects. []

(±)-3-(Benzylmethylamino)-2,2-Dimethylpropyl Methyl 4-(2-Fluoro-5-Nitrophenyl)-1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate Hydrochloride (TC-81)

Compound Description: TC-81 is a new dihydropyridine calcium antagonist with potent and long-lasting antihypertensive effects, particularly after oral administration. It demonstrates slow onset of action and has shown no significant tolerance development or rebound hypertension in studies [, , ].

Relevance: TC-81 shares the core dihydropyridine structure with dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Although TC-81 possesses a more complex substitution pattern, both compounds exemplify the diversity in dihydropyridine derivatives explored for their pharmacological properties, particularly as calcium channel antagonists for treating cardiovascular conditions. [, , ]

NKY-722 ((±)-3-(4-Allyl-1-Piperazinyl)-2,2-Dimethylpropyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Dihydrochloride)

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative recognized for its potent calcium antagonist activity. It exhibits strong vasodilatory effects and shows prolonged inhibitory action on both endothelium-dependent and endothelium-independent contractions, especially compared to nicardipine [, ].

Relevance: While structurally more complex, NKY-722 shares the dihydropyridine pharmacophore with dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds belong to the family of 1,4-dihydropyridine-based calcium channel blockers. The research on NKY-722 highlights the continuous exploration and development of novel dihydropyridine derivatives with improved water solubility, which is a desirable characteristic for enhancing bioavailability and potentially leading to more favorable dosing regimens. [, ]

2-[4-(4-Benzhydryl-1-Piperazinyl)Phenyl]Ethyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Hydrochloride

Compound Description: This dihydropyridine derivative is notable for its significant antihypertensive effect, primarily attributed to its (4S)-(+)-enantiomer. This compound effectively inhibits [3H]nimodipine binding to rat cardiac membrane homogenate, further confirming its calcium channel blocking activity [, ].

Relevance: The structural similarity between this compound and dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in their shared dihydropyridine core. Although the substituents on the dihydropyridine ring differ, both compounds belong to the same chemical class, highlighting the versatility of the dihydropyridine scaffold in developing compounds with potential therapeutic applications in cardiovascular diseases. [, ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

Compound Description: This compound exhibits a diverse range of biological activities, including fungicidal, antiviral (against tobacco mosaic virus), and insecticidal properties against Mythimna separata. These findings suggest its potential applications in agriculture and possibly in developing new antiviral or antifungal agents [, ].

Relevance: While structurally distinct in its aryl substituent at position 4, this compound shares the fundamental 1,4-dihydropyridine scaffold with dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. It showcases the diverse biological activities that can be accessed by modifying the substituents on the dihydropyridine ring. The presence of a heterocyclic thiadiazole ring in this compound, as opposed to the halogenated phenyl ring in the target compound, emphasizes the breadth of chemical modifications explored in dihydropyridine chemistry. [, ]

Methyl Pentyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate (MN9202)

Compound Description: MN9202 demonstrates protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It improves hemodynamic parameters, reduces blood creatine kinase and lactate dehydrogenase levels, and enhances survival rates []. Further research suggests that MN9202 may exert its beneficial effects by decreasing red blood cell cytosolic free calcium concentration and inhibiting membrane lipid peroxidation, contributing to improved red blood cell deformability [].

Relevance: MN9202 shares the core 1,4-dihydropyridine structure with dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate and is another example of a dihydropyridine derivative with potential therapeutic benefits beyond its calcium channel blocking activity. [, ]

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: This group of compounds represents a series of dihydropyridine derivatives where the aryl substituent at position 4 is replaced with a pyridinyl ring. Studies on these compounds have revealed a structure-activity relationship where the position of the nitrogen atom on the pyridinyl ring influences the calcium channel antagonist activity. Compounds with a 2-pyridinyl substituent generally exhibit greater potency compared to their 3-pyridinyl and 4-pyridinyl counterparts [].

Relevance: The comparison between dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates and dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate illustrates the concept of bioisosterism in drug design. Researchers often replace a phenyl ring with a pyridinyl ring, considering them bioisosteres due to their similar physicochemical properties. This replacement can lead to compounds with altered pharmacological profiles, potentially improving potency, selectivity, or pharmacokinetic parameters. []

Dialkyl 4-(Dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Compound Description: This series of compounds introduces a unique structural feature where another dihydropyridine ring substitutes the aryl group at position 4. The presence of two dihydropyridine rings in these molecules leads to interesting stereochemical considerations and potential for interactions with calcium channels [].

Relevance: Comparing these compounds to dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate emphasizes the exploration of diverse substituents at position 4 of the dihydropyridine ring for modulating calcium channel antagonist activity. The incorporation of a second dihydropyridine ring, although structurally complex, could offer unique binding interactions with the calcium channel, potentially leading to enhanced potency or selectivity. []

Niludipine

Relevance: Niludipine, while structurally similar to other dihydropyridine calcium channel blockers, highlights the impact of the ester groups on the overall activity of these compounds. Researchers have observed that specific ester substituents can influence the potency and duration of action, making it a key area of exploration in developing new dihydropyridine-based drugs. []

Benidipine hydrochloride (KW-3049)

Compound Description: Benidipine hydrochloride is a potent calcium antagonist that exhibits strong antihypertensive activity. It is the (S)-(S)-isomer of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, and its hypotensive activity is significantly greater than its enantiomers [].

Relevance: The development and success of benidipine hydrochloride underscores the importance of stereochemistry in pharmaceutical research. By isolating and evaluating individual stereoisomers, researchers can identify the most potent and potentially safer form of a drug. []

Methyl (RS)-1-Phenyl-2-Piperidinoethyl (RS)-1,4-Dihydro-2,6-Dimethyl-4-(2-Thiazolyl)Pyridine-3,5-Dicarboxylate Hydrochloride

Compound Description: This dihydropyridine derivative exists in three polymorphic forms, and its solid-state photodimerization is influenced by the specific crystal packing arrangements. This compound exemplifies how subtle differences in solid-state structures can significantly impact chemical reactivity and potentially influence pharmaceutical properties like stability and dissolution rate. []

Relevance: This compound, though structurally distinct from dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate in its aryl substituent, highlights the importance of understanding polymorphism in drug development. Polymorphs are different crystal forms of the same molecule, and they can exhibit distinct physicochemical properties that might impact a drug's efficacy and safety. []

Diethyl 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Compound Description: This dihydropyridine derivative is closely related to the target compound and has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. Single-crystal X-ray diffraction studies have provided detailed insights into its molecular structure, revealing a monoclinic crystal system and intermolecular hydrogen bonding within the crystal lattice [].

Relevance: This compound bears a striking structural resemblance to dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The primary difference lies in the ester moieties. The related compound features ethyl esters at positions 3 and 5 of the dihydropyridine ring, while the target compound has methyl esters. This subtle variation in the ester chain length can affect the compound's physicochemical properties, such as lipophilicity and steric hindrance, which can influence its interactions with biological targets and potentially modulate its pharmacological activity. []

Properties

Product Name

dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C18H20BrNO5

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C18H20BrNO5/c1-23-9-8-20-10-13(17(21)24-2)16(14(11-20)18(22)25-3)12-6-4-5-7-15(12)19/h4-7,10-11,16H,8-9H2,1-3H3

InChI Key

NNEGOIRAMMNTCL-UHFFFAOYSA-N

SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.